molecular formula C17H19N3O4 B2905857 ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396560-58-9

ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate

Cat. No.: B2905857
CAS No.: 1396560-58-9
M. Wt: 329.356
InChI Key: KBULGWWGPKBNNK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate is a synthetic organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various bioactive compounds, including tryptophan, serotonin, and many alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with azetidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate is unique due to the combination of the indole and azetidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

IUPAC Name

ethyl 2-[[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-15(21)8-19-16(22)11-9-20(10-11)17(23)13-7-18-14-6-4-3-5-12(13)14/h3-7,11,18H,2,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULGWWGPKBNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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